molecular formula C13H26N2 B144015 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 909037-18-9

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B144015
CAS No.: 909037-18-9
M. Wt: 210.36 g/mol
InChI Key: VYWAELGYEIUVKY-UHFFFAOYSA-N
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Description

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is a bicyclic organic compound with the molecular formula C13H26N2. It is characterized by its unique structure, which includes two nitrogen atoms and two propyl groups attached to a bicyclo[3.3.1]nonane framework.

Biochemical Analysis

Biochemical Properties

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane has been shown to interact with AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups

Cellular Effects

Compounds based on the tricyclic derivative 3,7-diazabicyclo[3.3.1]nonans have been shown to bind to AMPA receptors , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it binds to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups . This binding could potentially lead to changes in gene expression, enzyme inhibition or activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of a suitable precursor with propylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of propyl groups enhances its lipophilicity and potentially its biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWAELGYEIUVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2CC(C1)CN(C2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581461
Record name 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909037-18-9
Record name 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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